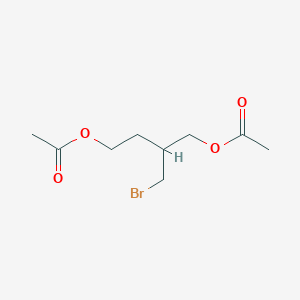
4-Acetoxy-2-bromomethylbutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-2-bromomethylbutyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H15BrO4 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
4-Acetoxy-2-bromomethylbutyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, enabling the formation of more complex molecules. For instance, it can be used to synthesize derivatives of acetoxy compounds, which are valuable in medicinal chemistry.
1.2 Synthesis of Vitamin A Derivatives
One notable application includes its use in synthesizing vitamin A derivatives. The compound can undergo transformations to yield E-4-acetoxy-2-methyl-2-butenal, which is a precursor for vitamin A acetate synthesis. This process involves several steps that utilize this compound as a key starting material .
Pharmaceutical Applications
2.1 Anticancer Activity
Research indicates that compounds related to this compound exhibit anticancer properties. Studies have shown that acetoxy derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound may enhance its efficacy compared to other acetoxy compounds .
2.2 Drug Development
The compound's ability to act as a building block in drug synthesis makes it relevant in pharmaceutical research. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic activities. The bromine substitution is particularly beneficial for enhancing biological activity and selectivity in drug design .
Industrial Applications
3.1 Solvent and Chemical Intermediate
In industrial settings, this compound is utilized as a solvent and chemical intermediate. Its properties allow it to dissolve various organic compounds, making it useful in formulations for paints, coatings, and adhesives. The compound's stability and reactivity also make it suitable for producing other chemical intermediates used in manufacturing processes .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Enables complex molecule formation |
| Pharmaceutical Development | Anticancer drug synthesis | Potential anticancer activity |
| Industrial Chemistry | Solvent and chemical intermediate | Versatile use in formulations |
Case Studies
Case Study 1: Synthesis of Vitamin A Acetate
In a study focusing on the synthesis of vitamin A derivatives, researchers utilized this compound as a key intermediate. The reaction pathway involved multiple steps, including nucleophilic substitutions that ultimately led to the formation of vitamin A acetate with high yields (approximately 82% after purification) .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the anticancer properties of acetoxy derivatives derived from this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the acetoxy group could enhance therapeutic efficacy .
Propiedades
Número CAS |
126617-57-0 |
|---|---|
Fórmula molecular |
C9H15BrO4 |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
[3-(acetyloxymethyl)-4-bromobutyl] acetate |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3 |
Clave InChI |
MENZMGPKBUFQAI-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(COC(=O)C)CBr |
SMILES canónico |
CC(=O)OCCC(COC(=O)C)CBr |
Sinónimos |
1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













